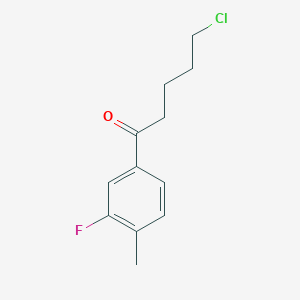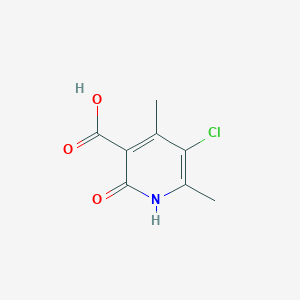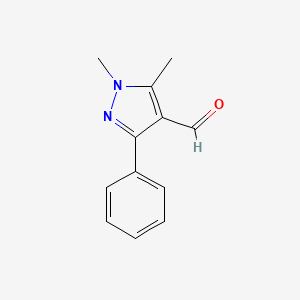
5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane is an organic compound that has been used in various scientific research applications. It is a colorless liquid with a boiling point of 191-195°C and a melting point of -20°C. It is also known as 5-Chloro-1-(3-fluoro-4-methylphenyl)pentan-1-one, 5-chloro-1-(3-fluoro-4-methylphenyl)pentanone, or 5-chloro-3-fluoro-4-methylphenylpentanone. It is a synthetic compound that is used in the synthesis of other compounds.
Applications De Recherche Scientifique
Synthesis of Organic Compounds
- Synthesis of Piperidin-4-ols and Piperidin-4-ones : A study described the synthesis of various piperidin-4-ols using 1,5-dichloropentan-3-ol. The process involved reactions with different anilines, such as 2-fluoro-, 4-methyl-, 4-chloro-, etc., to yield compounds including 1-(4-tolyl)piperidin-4-ol. These piperidin-4-ols were then converted into corresponding 1-arylpiperidin-4-ones (Reese & Thompson, 1988).
Applications in Crystallography
- Pyrazoline Derivatives and Molecular Interactions : Research on substituted pyrazolines, including those with 3-fluoro-4-phenoxyphenyl and 4-methylphenyl groups, revealed insights into molecular chains and isomorphism in crystal structures. These findings have implications for understanding molecular interactions in crystallography (Chopra et al., 2007).
Chemical Synthesis Techniques
- Synthesis of Herbicide Intermediates : A synthesis process was developed for an intermediate of herbicides, 3-(4-Chloro 2 fluoro 5 methoxyphenyl) 1 methyl 5 trifluoromethyl 1H pyrazole. This process involved multiple steps, including treatment with dichloromethyl methyl ether, methyl Grignard, and sodium methoxide (Zhou Yu, 2002).
Chiral Stationary Phases in Chromatography
- Chiral Recognition in Liquid Chromatography : Compounds including 3-fluoro-5-methylphenylcarbamates of cellulose and amylose were synthesized and evaluated for their chiral recognition abilities as stationary phases in high-performance liquid chromatography (HPLC). This research is significant for enantioseparation and the study of chiral drugs (Chankvetadze et al., 1997).
Chemical Analysis and Reactions
- Photochemical Reactions in Organic Chemistry : A study on the photocycloaddition of acrylonitrile to 5-substituted adamantan-2-ones, including fluoro and chloro derivatives, provided insights into the formation of oxetanes and methyleneadamantanes. This research contributes to understanding the face selectivity and transition state theory in organic photochemistry (Chung & Ho, 1997).
Propriétés
IUPAC Name |
5-chloro-1-(3-fluoro-4-methylphenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c1-9-5-6-10(8-11(9)14)12(15)4-2-3-7-13/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLAWWCSIYHXOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645160 |
Source


|
| Record name | 5-Chloro-1-(3-fluoro-4-methylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane | |
CAS RN |
898761-27-8 |
Source


|
| Record name | 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(3-fluoro-4-methylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Ethylphenyl)amino]nicotinic acid](/img/structure/B1327998.png)
![4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1328004.png)








![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)
![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)

![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)